N-(4-methoxybenzyl)-3,6,7-trimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide
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Overview
Description
- Add the 4-methoxybenzyl group to the nitrogen of the amide using standard amide coupling reactions.
- Introduce the trimethyl groups at the desired positions using appropriate alkylating agents.
Purification and Characterization
- Purify the compound through recrystallization or column chromatography.
- Confirm its structure using techniques like NMR, IR, and mass spectrometry.
Preparation Methods
The synthetic route for this compound involves several steps
-
Synthesis of Benzofuran Core
- Start with a suitable precursor (e.g., 2-hydroxybenzaldehyde).
- Cyclize the precursor using acid-catalyzed dehydration to form the benzofuran ring.
- Introduce the amide functionality by reacting the benzofuran with an appropriate amine (e.g., pyridine-2-amine).
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions can lead to modified derivatives of the compound, such as substituted benzofurans or amides.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it interesting for further chemical studies, such as derivatization or ligand design.
Biology and Medicine: Investigate its potential as an antifibrotic agent, similar to related pyrimidine derivatives.
Industry: Explore applications in drug development or materials science.
Mechanism of Action
- The compound likely interacts with specific molecular targets (e.g., enzymes, receptors) involved in fibrosis pathways.
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds: Pyrimidine derivatives, benzofuran-based amides, and other anti-fibrotic agents.
Uniqueness: Highlight its distinct features, such as the combination of benzofuran and pyridine moieties.
Remember that this compound’s potential applications and mechanisms are still areas of active research, and further studies are essential to fully understand its properties
Properties
Molecular Formula |
C25H24N2O3 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3,6,7-trimethyl-N-pyridin-2-yl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C25H24N2O3/c1-16-8-13-21-18(3)24(30-23(21)17(16)2)25(28)27(22-7-5-6-14-26-22)15-19-9-11-20(29-4)12-10-19/h5-14H,15H2,1-4H3 |
InChI Key |
OQRBHCVJRZERQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=C(O2)C(=O)N(CC3=CC=C(C=C3)OC)C4=CC=CC=N4)C)C |
Origin of Product |
United States |
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